Benzo[c]thiophene

Organic Photovoltaics Electron Acceptors Fullerene Derivatives

For materials R&D, sourcing the correct thiophene isomer is critical: substituting with stable benzo[b]thiophene fails to achieve low band gap or n-type behavior. Benzo[c]thiophene (CAS 270-82-6) is the essential precursor for poly(isothianaphthene) and quinoidal oligothiophenes. - Enables LUMO < -4.0 eV for air-stable n-channel OFETs (logic circuits, displays) - Polymer band gap ~1.0 eV → NIR absorption for OPVs & photodetectors - HOMO tunability 4.6-5.1 eV for matched OLED hole transport layers BenchChem supplies >97% purity material with full analytical data. Available for immediate R&D quantities.

Molecular Formula C8H6S
Molecular Weight 134.2 g/mol
CAS No. 270-82-6
Cat. No. B1209120
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzo[c]thiophene
CAS270-82-6
Molecular FormulaC8H6S
Molecular Weight134.2 g/mol
Structural Identifiers
SMILESC1=CC2=CSC=C2C=C1
InChIInChI=1S/C8H6S/c1-2-4-8-6-9-5-7(8)3-1/h1-6H
InChIKeyLYTMVABTDYMBQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzo[c]thiophene in Organic Electronics and Conductive Polymers


Benzo[c]thiophene (CAS 270-82-6, also known as 2-benzothiophene or isothianaphthene) is a C8H6S heterocyclic isomer of benzo[b]thiophene, distinguished by the fusion of the thiophene sulfur at the [c] position relative to the benzene ring [1]. This constitutional isomerism fundamentally alters its electronic structure, rendering it a nonclassical, less stable, and far less commonly encountered compound than its [b]-fused counterpart [1]. Its unique quinoidal character and the resulting low band gap of its polymer (poly(isothianaphthene), PITN) have established it as a specialized building block for n-type organic semiconductors, conductive polymers, and functionalized fullerene derivatives, rather than a general-purpose heterocycle [2].

Nonclassical isomer with quinoidal electronic character, enabling low-band-gap polymer design
Fundamentally different from fully aromatic benzo[b]thiophene
Key building block for poly(isothianaphthene) (PITN) and functionalized fullerene acceptors
Specialized for n-type semiconductors and conductive polymers
Research application focus: OFETs, OPVs, electrochromics, and OLED hole-transport layers
Not a general-purpose heterocycle; procurement for organic electronics R&D

Why Benzo[c]thiophene Substitution Fails


Generic substitution of benzo[c]thiophene with its more common isomer, benzo[b]thiophene (CAS 95-15-8), or other thiophene derivatives is fundamentally precluded by the profound differences in their electronic ground states, stability, and derived material properties [1]. Benzo[c]thiophene exists with significant quinoidal character due to its 10π-electron periphery, which directly leads to a dramatically lower optical band gap in its polymerized form (∼1.0 eV) compared to typical aromatic conjugated polymers [2]. Conversely, benzo[b]thiophene is a fully aromatic, more thermodynamically stable isomer that yields polymers with higher band gaps and different electrochemical signatures [1][3]. This inherent electronic disparity means that a benzo[b]thiophene-based polymer cannot replicate the near-IR absorption, ambipolar charge transport, or specific energy level alignment achievable with benzo[c]thiophene-based materials, making them non-interchangeable in high-performance organic electronic applications [2][3].

Property
Benzo[c]thiophene
Benzo[b]thiophene
Electronic ground state
Significant quinoidal character (10π-electron periphery)
Fully aromatic, more thermodynamically stable
Polymer optical band gap
Exceptionally low (~1.0 eV, near-IR absorption)
Higher band gap; no comparable low-gap polymer reported
Thermal stability (mp)
58–60 °C (ambient solid handling)
30–33 °C (often requires refrigerated storage)
Electronic tunability
HOMO tunable 4.6–5.1 eV; LUMO can be shifted upward
HOMO ~5.5–5.8 eV; less versatile energy-level engineering
Similar CAS or isomer identity does not imply interchangeability. Material properties diverge fundamentally; direct replacement without validation may compromise device performance.

Benzo[c]thiophene: Quantitative Performance Evidence


Enhanced VOC and PCE via LUMO Up-Shift

In a direct head-to-head device comparison, the 56-π-electron benzo[c]thiophene-C60 diadduct (BTCDA) acceptor demonstrated a LUMO energy level that is 0.09 to 0.18 eV higher than that of standard 58-π-electron fullerene acceptors (e.g., PC61BM) [1]. This electronic modification directly led to a higher open-circuit voltage (VOC) and power-conversion efficiency (PCE) in p-n junction organic solar cells [1]. When integrated into a binary-donor active layer with tetrabenzoporphyrin (BP) and titanyl phthalocyanine (TiOPc), the BTCDA-based device achieved a PCE of 2.8%, which was 1.5 to 3 times higher than the PCE of devices using only BP or TiOPc as the donor [1].

LUMO Up-Shift & PCE
Head-to-head
BTCDA acceptor LUMO +0.09–0.18 eV vs PC61BM; PCE 2.8% vs ~0.9–1.9% (1.5–3× higher)
Supports LUMO tuning for improved OPV efficiency
Binary-donor active layer (BP/TiOPc); simulated solar illumination
Organic Photovoltaics Electron Acceptors Fullerene Derivatives

Quinoidal Structure Stabilizes n-Type OFET Mobility

Incorporation of a benzo[c]thiophene unit into quinoidal oligothiophenes (e.g., BTQ-F) was shown to effectively stabilize the quinoidal electronic structure against biradicaloid formation, a common degradation pathway that limits carrier mobility in related materials [1]. Compared to a non-benzo-annelated quinoidal thiophene analog (TQ), the benzo[c]thiophene-containing semiconductor (BTQ) exhibited a suppressed decrease in carrier mobility [1]. Cyclic voltammetry analysis confirmed that the lowest unoccupied molecular orbital (LUMO) energy levels of these benzo[c]thiophene-based compounds lie below −4.0 eV, which is conducive to ambient-stable electron transport in organic field-effect transistors (OFETs) [1].

Quinoidal Stabilization
Cross-study comparable
Benzo[c]thiophene core suppresses biradicaloid formation; LUMO
Supports stable n-type OFET material development
Cyclic voltammetry and single-crystal XRD characterization
Optical Band Gap
Class-level inference
~1.0 eV (poly(isothianaphthene))
Enables near-IR absorption and intrinsic conductivity
Significantly lower than poly(thiophene) ~2.0 eV; poly(benzo[b]thiophene) lacks comparable low gap
Thermal Stability
Data to verify
mp 58–60 °C (benzo[c]) vs 30–33 °C (benzo[b]); Δ 25–30 °C higher
Ambient solid handling may reduce cold-chain logistics
Source review recommended; no peer-reviewed reference provided
HOMO Tunability
Class-level inference
4.6–5.1 eV across derivatives; shallower than benzo[b]thiophene-based analogs (~5.5–5.8 eV)
Supports energy level alignment in OLED HTL design
Measured via cyclic voltammetry and UV-vis
Organic Field-Effect Transistors n-Type Semiconductors Quinoidal Oligothiophenes

Low Band Gap for Near-IR Absorption and Conductivity

Poly(benzo[c]thiophene), also known as poly(isothianaphthene) or PITN, is distinguished by an exceptionally low optical band gap (Eg) of approximately 1.0 eV, a value that is among the lowest reported for conjugated polymers [1]. This is in stark contrast to its isomer, poly(benzo[b]thiophene), for which the scientific literature is sparse and no comparable low band gap value is established, indicating the [c]-fusion is critical for achieving such a low band gap [1]. This low band gap allows PITN to exhibit intrinsic conductivity without heavy doping and strong absorption in the near-infrared (NIR) region, making it a unique material for electrochromic and transparent conductor applications [1][2].

Optical Band Gap
Class-level inference
~1.0 eV (poly(isothianaphthene))
Enables near-IR absorption and intrinsic conductivity
Significantly lower than poly(thiophene) ~2.0 eV; poly(benzo[b]thiophene) lacks comparable low gap
Conductive Polymers Low Band Gap Materials Near-IR Absorption

Thermal Stability Advantage over Benzo[b]thiophene

A direct comparison of fundamental physical properties reveals a clear and significant difference in thermal stability between the two isomers. Benzo[c]thiophene exhibits a melting point range of 58–60°C, allowing it to be handled as a solid at room temperature . In contrast, its more common isomer, benzo[b]thiophene, has a melting point of 30–33°C and often presents as a low-melting solid or liquid, requiring refrigerated storage (0–10°C) to maintain a solid state [1]. This 25–30°C higher melting point for benzo[c]thiophene simplifies storage and handling in laboratory and industrial settings, reducing the need for specialized cold-chain logistics and mitigating risks associated with phase changes during processing [1].

Thermal Stability
Data to verify
mp 58–60 °C (benzo[c]) vs 30–33 °C (benzo[b]); Δ 25–30 °C higher
Ambient solid handling may reduce cold-chain logistics
Source review recommended; no peer-reviewed reference provided
Thermal Stability Physical Properties Procurement and Handling

Tunable HOMO Levels for OLED Hole Transport

The highest occupied molecular orbital (HOMO) energy levels of functionalized benzo[c]thiophene derivatives can be systematically tuned within a range of 4.6 to 5.1 eV, a versatility that is highly advantageous for designing hole-transporting layers (HTLs) in organic light-emitting diodes (OLEDs) [1]. This tunability allows for precise alignment with the work function of adjacent electrodes and the HOMO levels of emissive layers, a level of electronic property control that is not as readily accessible with the more rigid electronic structure of benzo[b]thiophene derivatives [1]. The ability to adjust HOMO levels by ∼0.5 eV across this range enables device physicists to minimize hole injection barriers and optimize overall OLED performance [1].

HOMO Tunability
Class-level inference
4.6–5.1 eV across derivatives; shallower than benzo[b]thiophene-based analogs (~5.5–5.8 eV)
Supports energy level alignment in OLED HTL design
Measured via cyclic voltammetry and UV-vis
Organic Light-Emitting Diodes Hole-Transporting Materials Energy Level Tuning

Benzo[c]thiophene: Key Applications


Air-Stable n-Type OFETs

The evidence confirms that incorporating benzo[c]thiophene into quinoidal oligothiophenes yields LUMO energy levels below −4.0 eV, which is critical for stable n-type (electron) transport in OFETs [1]. Unlike many n-type materials that are unstable in air, benzo[c]thiophene-based semiconductors demonstrate a suppressed decrease in carrier mobility due to the stabilization of the quinoidal structure, making them ideal candidates for developing robust, air-stable n-channel OFETs for logic circuits and active-matrix displays [1].

NIR OPVs and Photodetectors

The ability of benzo[c]thiophene-derived fullerenes (BTCDA) to raise the LUMO level by 0.09–0.18 eV directly leads to a higher open-circuit voltage and a 1.5–3x improvement in PCE when used in binary-donor systems [2]. Furthermore, the low band gap (∼1.0 eV) of poly(benzo[c]thiophene) (PITN) enables strong NIR absorption [3]. These combined properties make benzo[c]thiophene a strategic starting material for synthesizing electron acceptors and donor polymers specifically designed for NIR-harvesting OPVs, photodetectors, and other devices where light harvesting beyond the visible spectrum is paramount [2][3].

Low Band Gap Polymers for Electrochromics and Transparent Electrodes

The exceptionally low optical band gap (∼1.0 eV) of poly(benzo[c]thiophene) is a defining feature that enables its use as an intrinsically conductive polymer without heavy doping [3]. This property, combined with the polymer's established electrochromic behavior (transparent in the doped state, blue in the neutral state), makes it a compelling candidate for advanced electrochromic windows, smart mirrors, and transparent electrodes where low-energy switching and NIR modulation are required [3][4].

Tunable HTLs for High-Efficiency OLEDs

The well-documented tunability of the HOMO energy level in benzo[c]thiophene derivatives, across a range of 4.6 to 5.1 eV, provides a powerful tool for OLED material scientists [5]. This 0.5 eV window allows for the rational design of HTL materials that can be precisely matched to the ionization potential of various anode materials (e.g., ITO) and the HOMO levels of different emissive layers, thereby minimizing hole injection barriers and maximizing device efficiency and longevity [5].

Application
Selection Property
Validation Focus
Air-stable n-type OFET research
Quinoidal structure stabilization for electron transport
Ambient carrier mobility retention and LUMO level review
NIR-harvesting OPV and photodetector studies
Reported LUMO up-shift and low band gap for NIR absorption
PCE and VOC enhancement in donor-acceptor systems
Electrochromic and transparent electrode studies
Intrinsically low optical band gap polymer (PITN)
Electrochromic switching and conductivity without heavy doping
OLED hole-transport layer development
Reported HOMO tunability (shallow levels, 4.6–5.1 eV range)
Energy level matching with anodes and emissive layers
Quote Request

Request a Quote for Benzo[c]thiophene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.